molecular formula C18H25NO3 B2433596 Methyl 2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methylpropanoate CAS No. 2418694-60-5

Methyl 2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methylpropanoate

Cat. No.: B2433596
CAS No.: 2418694-60-5
M. Wt: 303.402
InChI Key: HGBIEERQRDPSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methylpropanoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the aziridine ring: This can be achieved by reacting an appropriate amine with an epoxide under basic conditions.

    Attachment of the cyclopropylmethyl group: This step involves the alkylation of the aziridine nitrogen with cyclopropylmethyl bromide.

    Formation of the ester linkage: The final step involves esterification of the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted aziridines.

Scientific Research Applications

Methyl 2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The aziridine ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-ethylpropanoate
  • Methyl 2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-propylpropanoate

Uniqueness

Methyl 2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aziridine ring and the cyclopropylmethyl group makes it particularly interesting for further research and development.

Properties

IUPAC Name

methyl 2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-18(2,17(20)21-3)14-5-4-6-16(9-14)22-12-15-11-19(15)10-13-7-8-13/h4-6,9,13,15H,7-8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBIEERQRDPSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)OCC2CN2CC3CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.